An In-depth Technical Guide to the Synthesis and Characterization of (+)-O-Desmethylvenlafaxine
An In-depth Technical Guide to the Synthesis and Characterization of (+)-O-Desmethylvenlafaxine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-O-Desmethylvenlafaxine (ODV), the major active metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine (B1195380), is a potent antidepressant in its own right. Marketed as desvenlafaxine, it exerts its therapeutic effects by inhibiting the reuptake of both serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the synaptic cleft, thereby increasing the availability of these key neurotransmitters. This guide provides a comprehensive overview of the synthesis of O-desmethylvenlafaxine, with a focus on the (+)-enantiomer, and details its characterization.
Synthesis of O-Desmethylvenlafaxine
The synthesis of O-desmethylvenlafaxine is a multi-step process that can be approached through various routes. A common and well-documented method involves a five-step synthesis starting from p-hydroxybenzene acetonitrile (B52724). While this typically yields the racemic mixture, the enantiomerically pure (+)-O-Desmethylvenlafaxine, identified as the (S)-enantiomer, can be obtained through chiral resolution of the racemate or by starting with an enantiomerically pure precursor.
Racemic Synthesis Experimental Protocol
A widely cited and optimized process for the efficient synthesis of racemic O-desmethylvenlafaxine succinate (B1194679) monohydrate involves five main steps, starting from p-hydroxybenzene acetonitrile.[1][2][3]
Step 1: Benzyl (B1604629) Protection of Phenolic Hydroxyl Group
-
Reaction: p-hydroxybenzene acetonitrile is reacted with benzyl bromide in the presence of a base, such as potassium carbonate, to protect the phenolic hydroxyl group.
-
Product: 4-Benzyloxyphenylacetonitrile (Intermediate I).
Step 2: Cyclohexanone (B45756) Condensation
-
Reaction: A 1,2-nucleophilic addition of Intermediate I to cyclohexanone is promoted by a base like sodium hydroxide (B78521) with a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide ((n-Bu)4N+Br−).[1][2][3]
-
Product: 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II).
Step 3: Deprotection and Cyano Reduction
-
Reaction: The benzyl protecting group is removed, and the cyano group is reduced. This can be achieved using 10% palladium on carbon under hydrogen pressure.[1][2][3]
-
Product: 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III).
Step 4: Dimethylation
-
Reaction: The primary amine of Intermediate III is dimethylated using a mixture of formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction).[1][2][3]
-
Product: O-desmethylvenlafaxine (ODV) free base.
Step 5: Salt Formation and Crystallization
-
Reaction: The ODV free base is reacted with succinic acid in a mixed solvent system of acetone (B3395972) and water.
-
Product: O-desmethylvenlafaxine succinate monohydrate.
Quantitative Data for Racemic Synthesis
The following table summarizes the reported yields and purity for each step of the racemic synthesis of O-desmethylvenlafaxine succinate monohydrate.[1][2][3]
| Step | Intermediate/Product | Reagents | Yield (%) | Purity (%) |
| 1 | 4-Benzyloxyphenylacetonitrile (Intermediate I) | p-hydroxybenzene acetonitrile, Benzyl bromide, K2CO3 | 98.92 | 99.83 |
| 2 | 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II) | Intermediate I, Cyclohexanone, NaOH, (n-Bu)4N+Br− | 99.71 | 99.13 |
| 3 | 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III) | Intermediate II, 10% Pd/C, H2 (2.0 MPa) | 94.20 | 98.32 |
| 4 | O-desmethylvenlafaxine (ODV) | Intermediate III, Formaldehyde, Formic acid | 84.77 | 99.20 |
| 5 | O-desmethylvenlafaxine succinate monohydrate | ODV, Succinic acid, Acetone/Water | 90.27 | 99.92 |
| Overall | - | - | ~71.09 | - |
Synthesis Workflow
Enantioselective Synthesis and Chiral Resolution of (+)-O-Desmethylvenlafaxine
Obtaining the pure (+)-O-Desmethylvenlafaxine, which is the (S)-enantiomer, can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of the racemic mixture.
Chiral Resolution: A more commonly employed method for obtaining enantiomerically pure compounds is the resolution of a racemic mixture. This can be accomplished through several techniques:
-
Diastereomeric Salt Formation: The racemic ODV base can be reacted with a chiral acid to form diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired diastereomer can be treated with a base to liberate the pure (+)-O-Desmethylvenlafaxine.
-
Preparative Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful technique for separating enantiomers. While analytical methods for the chiral separation of ODV are well-documented, scaling these methods to a preparative level for the isolation of significant quantities of the (+)-enantiomer requires optimization of column loading, mobile phase composition, and flow rate.
Characterization of O-Desmethylvenlafaxine
The structural and physicochemical properties of O-Desmethylvenlafaxine are confirmed through various analytical techniques.
Physicochemical Properties of Racemic O-Desmethylvenlafaxine
| Property | Value | Reference(s) |
| CAS Number | 93413-62-8 | [4] |
| Molecular Formula | C16H25NO2 | [4] |
| Molecular Weight | 263.38 g/mol | [4] |
| Melting Point | 219-227 °C | [1] |
| Appearance | White to off-white solid |
Spectroscopic Data of Racemic O-Desmethylvenlafaxine
¹H NMR (400 MHz, DMSO-d6) δ: 9.11 (s, 1H), 6.96 (d, J = 6.9 Hz, 2H), 6.64 (d, J = 6.9 Hz, 2H), 5.41 (s, 1H), 3.12–2.86 (m, 1H), 2.72 (s, 1H), 2.40–2.25 (m, 1H), 2.14 (s, 6H), 1.61–1.25 (m, 8H), 1.19–0.81 (m, 3H).[3]
¹³C NMR (101 MHz, DMSO-d6) δ: 156.04, 132.18, 130.55, 114.87, 73.03, 60.92, 52.10, 45.77, 37.64, 32.86, 26.18, 21.74, 21.69.[3]
Mass Spectrometry (ESI[M+H]⁺): 264.10.[3]
Mechanism of Action: Serotonin-Norepinephrine Reuptake Inhibition
(+)-O-Desmethylvenlafaxine functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). Its primary mechanism of action is the potentiation of serotonergic and noradrenergic neurotransmission in the central nervous system.
Signaling Pathway of SNRI Action
By binding to and inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET) on the presynaptic neuron, (+)-O-Desmethylvenlafaxine blocks the reuptake of serotonin and norepinephrine from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their interaction with postsynaptic receptors. The subsequent activation of downstream signaling pathways, often involving G-protein coupled receptors and second messengers like cyclic AMP (cAMP), is believed to mediate the therapeutic antidepressant effects.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of O-Desmethylvenlafaxine, with a specific focus on the therapeutically active (+)-enantiomer. The five-step synthesis of the racemic mixture is a well-established and high-yielding process. While a specific preparative protocol for the resolution of (+)-O-Desmethylvenlafaxine is not detailed in readily available literature, established techniques such as diastereomeric salt formation and preparative chiral chromatography offer viable routes to obtaining the pure enantiomer. The characterization data confirms the structure of the molecule, and its mechanism of action as a serotonin-norepinephrine reuptake inhibitor is well understood. This information serves as a valuable resource for researchers and professionals involved in the development and study of antidepressant medications.
References
- 1. 93413-62-8 Desvenlafaxine AKSci X4688 [aksci.com]
- 2. A novel prodrug strategy to improve the oral absorption of O-desmethylvenlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous stereoselective analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in clinical samples by capillary electrophoresis using charged cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
